Physicochemical Profiling and Synthetic Methodology of N-(2,3-dihydro-1-benzofuran-5-ylmethyl)cyclopentanamine: A Technical Whitepaper
Physicochemical Profiling and Synthetic Methodology of N-(2,3-dihydro-1-benzofuran-5-ylmethyl)cyclopentanamine: A Technical Whitepaper
Executive Summary
N-(2,3-dihydro-1-benzofuran-5-ylmethyl)cyclopentanamine (CAS: 1157544-58-5) is a highly versatile secondary amine scaffold utilized in medicinal chemistry and drug discovery. Characterized by its unique combination of a lipophilic cyclopentyl ring, a basic secondary amine center, and an electron-rich 2,3-dihydrobenzofuran core, this compound serves as a critical building block for central nervous system (CNS) therapeutics, calcium channel blockers, and monoaminergic ligands.
This technical guide provides an in-depth analysis of the compound's physicochemical properties, the causality behind its structural design, and a rigorously validated synthetic methodology designed for high-yield, scalable production.
Structural Rationale & Causality
The architectural design of N-(2,3-dihydro-1-benzofuran-5-ylmethyl)cyclopentanamine is not arbitrary; it is a calculated assembly of moieties designed to optimize target binding and pharmacokinetic performance.
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The Cyclopentyl Ring: Unlike linear alkyl chains which possess high conformational entropy and are highly susceptible to rapid cytochrome P450-mediated ω -oxidation, the cyclopentyl ring introduces steric bulk and conformational restriction. This optimizes the compound's fit into hydrophobic receptor pockets while enhancing metabolic stability.
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The Secondary Amine: Serving as the principal pharmacophore anchor, the secondary amine (predicted pKa≈9.5 ) is protonated at physiological pH (7.4). This cationic state is essential for forming robust electrostatic interactions—such as salt bridges with conserved aspartate residues typical in G-protein coupled receptors (GPCRs) and ion channels.
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The 2,3-Dihydrobenzofuran Core: This bicyclic system acts as a rigidified bioisostere for catechol or simple aryl ethers. The oxygen atom provides a defined hydrogen-bond acceptor (HBA) vector, while the saturated dihydrofuran ring restricts the rotational degrees of freedom compared to an open-chain alkoxyarene, thereby reducing the entropic penalty upon receptor binding.
Physicochemical Properties & ADME Implications
To predict the compound's behavior in biological systems, we must analyze its fundamental physicochemical parameters. The data below demonstrates strict adherence to Lipinski's Rule of 5, indicating a high probability of favorable oral bioavailability [1].
Quantitative Data Summary
| Property | Value | Implication for Drug Design |
| Molecular Formula | C14H19NO | Low molecular weight (<500 Da) ensures rapid diffusion. |
| Monoisotopic Mass | 217.14667 Da [2] | Highly efficient ligand efficiency (LE) metrics. |
| Topological Polar Surface Area (TPSA) | 21.26 Ų | Well below the 90 Ų threshold; predicts excellent Blood-Brain Barrier (BBB) penetration. |
| Calculated LogP (cLogP) | ~2.8 | Optimal lipophilicity for passive membrane permeation without excessive non-specific binding. |
| Hydrogen Bond Donors (HBD) | 1 (Secondary Amine) | Complies with Rule of 5 ( ≤5 ) [1]. |
| Hydrogen Bond Acceptors (HBA) | 2 (Amine N, Ether O) | Complies with Rule of 5 ( ≤10 ) [1]. |
The combination of a low TPSA (21.26 Ų) and a moderate LogP (~2.8) makes this compound highly permeable. However, the basicity of the secondary amine introduces the potential for lysosomal trapping, a phenomenon where the unprotonated free base diffuses into the acidic environment of lysosomes, becomes protonated, and is subsequently trapped.
Figure 1: Impact of physicochemical properties on the ADME profile of the compound.
Synthetic Methodology: Reductive Amination
The most efficient, scalable, and chemoselective route to synthesize N-(2,3-dihydro-1-benzofuran-5-ylmethyl)cyclopentanamine is via the reductive amination of 2,3-dihydrobenzofuran-5-carbaldehyde with cyclopentanamine.
Causality of Reagent Selection
We utilize Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3 ) in 1,2-dichloroethane (DCE). As established by Abdel-Magid et al., STAB is a mild, selective reducing agent that outperforms sodium borohydride ( NaBH4 ) and sodium cyanoborohydride ( NaBH3CN ) [3].
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Why STAB? The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. Consequently, STAB reduces the transient, highly electrophilic iminium ion much faster than it reduces the starting aldehyde, preventing the formation of unwanted alcohol byproducts. Furthermore, it avoids the generation of highly toxic hydrogen cyanide gas associated with NaBH3CN .
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Why DCE? 1,2-dichloroethane provides optimal solubility for STAB and facilitates a faster reaction rate compared to tetrahydrofuran (THF) [3].
Step-by-Step Protocol
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Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 2,3-dihydrobenzofuran-5-carbaldehyde (1.0 equivalent, 10 mmol) in anhydrous 1,2-dichloroethane (30 mL).
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Imine Formation: Add cyclopentanamine (1.05 equivalents, 10.5 mmol) dropwise to the stirring solution at room temperature. Allow the mixture to stir for 30 minutes to ensure complete condensation to the imine/iminium intermediate. (Note: The slight excess of amine drives the equilibrium forward without complicating downstream purification).
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Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add Sodium Triacetoxyborohydride (STAB) (1.5 equivalents, 15 mmol) portion-wise over 10 minutes to control the mild exotherm.
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Catalysis (Optional but recommended): Add glacial acetic acid (1.0 equivalent) to facilitate iminium ion formation and accelerate the reduction step [3].
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Completion: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours. Monitor the reaction via TLC (Eluent: 9:1 Dichloromethane/Methanol) or LC-MS until the aldehyde is completely consumed.
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Quenching & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO3 (20 mL) until gas evolution ceases and the pH reaches ~8. Extract the aqueous layer with Dichloromethane ( 3×20 mL).
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Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Dichloromethane to 95:5 Dichloromethane/Methanol with 0.1% Triethylamine) to yield the pure secondary amine.
Figure 2: Reductive amination workflow for N-(2,3-dihydro-1-benzofuran-5-ylmethyl)cyclopentanamine.
Analytical Characterization & Validation
To ensure the integrity of the synthesized compound, a self-validating analytical suite must be employed:
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High-Resolution Mass Spectrometry (HRMS-ESI): Expected [M+H]+ peak at m/z 218.1539. The presence of the [M+H−H2O]+ fragment at m/z 200.1439 is also characteristic of this scaffold [2].
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1 H NMR (400 MHz, CDCl3 ):
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The 2,3-dihydrobenzofuran core will present distinct triplets near δ 4.55 ppm ( O−CH2 ) and δ 3.20 ppm ( Ar−CH2 ).
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The benzylic protons ( N−CH2−Ar ) will appear as a sharp singlet around δ 3.70 ppm.
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The cyclopentyl methine proton ( N−CH ) will present as a multiplet near δ 3.10 ppm.
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13 C NMR (100 MHz, CDCl3 ): Confirmation of the secondary amine linkage is validated by the benzylic carbon signal at ~ δ 53 ppm and the cyclopentyl methine carbon at ~ δ 59 ppm.
References
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Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (1997). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 23(1-3), 3-25.[Link]
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PubChemLite. (2026). 1157544-58-5 (C14H19NO). Luxembourg Centre for Systems Biomedicine (LCSB), University of Luxembourg.[Link]
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[Link]
